Berubicin, also known as WP744 or WPD104, is a novel anthracycline compound developed primarily for the treatment of glioblastoma multiforme, a highly aggressive form of brain cancer. It is distinguished by its ability to cross the blood-brain barrier, a significant challenge in treating central nervous system tumors. The compound was developed in the laboratory of Dr. Waldemar Priebe at the MD Anderson Cancer Center, utilizing innovative approaches that combine molecular modeling and combinatorial chemistry to enhance its therapeutic efficacy against brain tumors .
Berubicin is classified as an anthracycline, a class of drugs widely recognized for their effectiveness in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II. This mechanism disrupts DNA replication and transcription in rapidly dividing cancer cells. Berubicin is synthesized from doxorubicin, another well-known anthracycline, through chemical modifications aimed at improving its pharmacological properties and targeting capabilities .
The synthesis of Berubicin involves several chemical reactions starting from doxorubicin. The process includes:
The synthesis process is optimized for high yield and purity under controlled conditions, including specific temperature, pH, and solvent environments. Industrial production scales up these laboratory methods while maintaining stringent quality control measures .
Berubicin's molecular structure retains the core features of anthracyclines but includes modifications that facilitate its unique action against glioblastoma. While specific structural data such as molecular weight and precise atomic arrangement are not detailed in the available literature, it is understood that these modifications significantly enhance its ability to traverse the blood-brain barrier compared to traditional anthracyclines like doxorubicin .
Berubicin undergoes various chemical reactions that contribute to its functionality:
These reactions are crucial for understanding how Berubicin can be modified further or how it behaves in biological systems .
The primary mechanisms through which Berubicin exerts its anticancer effects include:
These mechanisms collectively lead to the apoptosis (programmed cell death) of rapidly dividing cancer cells, particularly in glioblastoma multiforme .
While specific quantitative data regarding Berubicin's physical properties (such as melting point or solubility) are not extensively documented in the current literature, it is known that:
Further studies are likely needed to characterize these properties comprehensively .
Berubicin has significant applications in various fields:
Berubicin (RTA 744/WP 744) is a 4′-O-benzyl anthracycline derivative engineered to overcome the blood-brain barrier (BBB), a persistent challenge in treating central nervous system (CNS) malignancies. As a member of the anthracycline class, Berubicin retains the core mechanisms of action of its predecessors—DNA intercalation, topoisomerase II inhibition, and reactive oxygen species generation—while uniquely penetrating brain tissue. This capability positions it as a promising therapeutic candidate for glioblastoma multiforme (GBM), where current treatments face significant limitations due to BBB impermeability and drug resistance [1] [2].
Anthracyclines are tetracyclic compounds featuring an anthraquinone chromophore linked to an amino sugar. Clinically established agents like doxorubicin and daunorubicin exert cytotoxicity through:
Table 1: Structural and Functional Comparison of Selected Anthracyclines
Compound | Key Structural Features | BBB Penetration | Primary Clinical Use |
---|---|---|---|
Doxorubicin | Hydroxy group at C-14 | None | Solid tumors, leukemias |
Daunorubicin | Methoxy group at C-4 | None | Acute leukemias |
Idarubicin | Demethoxy at C-4; increased lipophilicity | Limited | Leukemias |
Berubicin | 4′-O-benzyl on daunosamine sugar | Significant | CNS malignancies (under investigation) |
Berubicin’s structural distinction lies in the 4′-O-benzyl modification covalently bound to the anthracycline glycone ring. This alteration enhances lipophilicity, enabling evasion of efflux transporters (P-glycoprotein and MRP1) that typically restrict anthracycline entry into the brain. In vitro, Berubicin exhibits mid-nanomolar IC₅₀ values and overcomes multidrug resistance mechanisms more effectively than doxorubicin, with a resistance index at least 10-fold lower [1] [4] [9].
Berubicin emerged from the rational drug design efforts led by Dr. Waldemar Priebe at the University of Texas MD Anderson Cancer Center. His team employed:
Preclinical studies demonstrated Berubicin’s superior tumor uptake in orthotopic glioblastoma models compared to conventional anthracyclines. This prompted clinical translation, with Phase I trials (NCT00526812) revealing a 44% clinical benefit rate in recurrent GBM patients, including one durable complete response exceeding 10 years [2] [5] [6]. These findings catalyzed further development by CNS Pharmaceuticals, including global Phase II trials (NCT04762069) comparing Berubicin to lomustine in recurrent GBM [5] [8].
GBM remains one of the most aggressive and treatment-resistant cancers, with a median survival of 12–18 months post-diagnosis. Key challenges include:
Table 2: Clinical Trial Outcomes for Berubicin in Recurrent GBM
Study Phase | Patient Population | Key Efficacy Findings | Reference |
---|---|---|---|
Phase I | Recurrent GBM (n=27) | 44% clinical benefit rate (1 CR, 2 PR, 9 SD) | [2] [6] |
Phase II (Interim) | Recurrent GBM (n=105, Berubicin arm) | OS comparable to lomustine; no cardiotoxicity observed | [5] [8] |
Phase II (Primary Analysis) | Recurrent GBM (n=252) | Clinically relevant OS/PFS vs. lomustine; no statistical superiority in OS (primary endpoint) | [8] |
Berubicin addresses these gaps by leveraging topoisomerase II inhibition independent of MGMT status. Its BBB penetration circumvents a fundamental limitation of existing chemotherapeutics, while its novel structure avoids the cardiotoxicity typical of anthracyclines—even with prolonged administration [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7